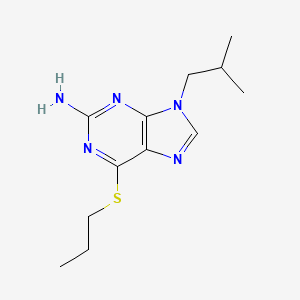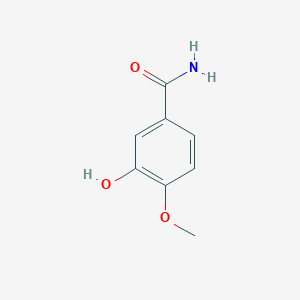![molecular formula C13H13N3O3 B15218743 N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-91-2](/img/structure/B15218743.png)
N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is a compound that features an imidazole ring, a benzamide group, and an acetoxy group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.
Applications De Recherche Scientifique
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetoxy group may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Benzimidazole: A compound with a fused benzene and imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and benzamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
61548-91-2 |
|---|---|
Formule moléculaire |
C13H13N3O3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
[benzoyl(1H-imidazol-5-ylmethyl)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-10(17)19-16(8-12-7-14-9-15-12)13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
Clé InChI |
LQPDSKRAGURULW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON(CC1=CN=CN1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


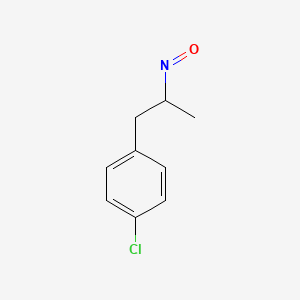
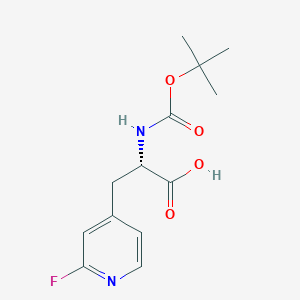

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
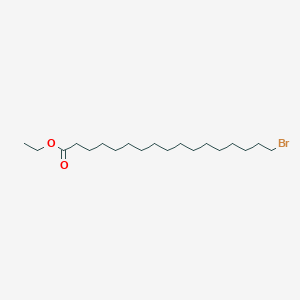
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)

